(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine
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Overview
Description
(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine is a complex organic compound characterized by its unique hexahydrofurofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the methoxy group and the amine functionality. Key steps include:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of the methoxy group is usually done via methylation reactions using reagents like methyl iodide.
Amination: The amine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Hexahydrofurofuran Derivatives: Compounds with similar furan ring structures.
Methoxyamines: Compounds with methoxy and amine functionalities.
Uniqueness
(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3R,3aR,6R,6aS)-6-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-9-5-3-11-6-4(8)2-10-7(5)6/h4-7H,2-3,8H2,1H3/t4-,5-,6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROECQVJPXMAZDK-DBRKOABJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC2C1OCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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